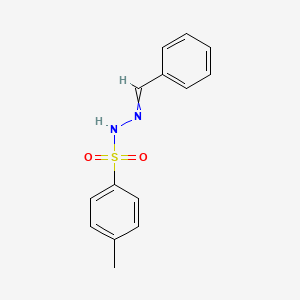

Benzaldehyde tosylhydrazone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(benzylideneamino)-4-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2S/c1-12-7-9-14(10-8-12)19(17,18)16-15-11-13-5-3-2-4-6-13/h2-11,16H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZFLTDNAHASQQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20937223 | |

| Record name | N'-Benzylidene-4-methylbenzene-1-sulfonohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20937223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1666-17-7 | |

| Record name | N'-Benzylidene-4-methylbenzene-1-sulfonohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20937223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzaldehyde p-Toluenesulfonylhydrazone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Solubility & Synthetic Utility of Benzaldehyde Tosylhydrazone in Methanol and THF

Executive Summary

Benzaldehyde tosylhydrazone (BTH) serves as a critical carbene and carbanion precursor in organic synthesis, most notably in the Bamford-Stevens and Shapiro reactions. Its utility is dictated entirely by its solubility profile, which exhibits a stark dichotomy between protic polar solvents (Methanol) and aprotic polar ethers (THF).

-

Methanol (MeOH): Exhibits a steep temperature-dependent solubility gradient. This property is exploited for synthesis and purification (crystallization) and for protic Bamford-Stevens sequences where carbocation intermediates are desired.

-

Tetrahydrofuran (THF): Provides moderate solubility for the neutral molecule but high solubility for the lithiated anionic species. It is the mandatory solvent for Shapiro reactions to support organolithium stability and dianion formation.

This guide details the physicochemical drivers of these solubility profiles and provides validated protocols for manipulating BTH in both solvent systems.

Physicochemical Profile

To understand the solubility behavior, we must analyze the molecular interactions of BTH.

| Feature | Chemical Characteristic | Interaction with Methanol | Interaction with THF |

| Sulfonyl Group ( | Highly Polar, H-bond acceptor | Strong H-bonding with MeOH hydroxyls. | Dipole-dipole interaction. |

| Hydrazone ( | H-bond donor (NH) & acceptor (N) | H-bond exchange. | Solvated by ether oxygen; NH remains acidic. |

| Aromatic Rings | Lipophilic, | Poor interaction (driving force for precipitation). | Good interaction (Van der Waals). |

| Crystal Lattice | High Lattice Energy | Requires heat to break lattice in MeOH. | Moderate solubility at RT; high solubility as anion. |

Operational Solubility Data

Note: Exact thermodynamic values (

| Solvent | Cold ( | Room Temp ( | Reflux ( | Synthetic Utility |

| Methanol | Insoluble (< 5 mg/mL) | Sparingly Soluble | Highly Soluble (> 100 mg/mL) | Recrystallization , Protic Bamford-Stevens |

| THF | Soluble | Soluble | Soluble | Shapiro Reaction , Aprotic Bamford-Stevens |

Solvent-Specific Analysis: Methanol (MeOH)

Methanol is the standard solvent for the synthesis of BTH. The reaction between benzaldehyde and

Mechanism of Solubility & Crystallization

-

Heating: At reflux (

), the thermal energy overcomes the crystal lattice energy. The polar sulfonyl and hydrazone moieties form hydrogen bonds with methanol, fully solvating the molecule. -

Cooling: As the temperature drops, the lipophilic aromatic rings dominate the thermodynamic landscape. The entropic cost of organizing methanol molecules around these hydrophobic rings becomes too high.

-

Precipitation: The molecules aggregate via

-

Workflow Diagram: Synthesis & Purification

The following diagram outlines the standard protocol relying on MeOH solubility gradients.

Caption: Thermal solubility gradient of BTH in Methanol allowing for one-pot synthesis and purification.

Solvent-Specific Analysis: Tetrahydrofuran (THF)

THF is the requisite solvent for the Shapiro Reaction and Aprotic Bamford-Stevens sequences.

The Shapiro Requirement

The Shapiro reaction requires the generation of a dianion using a strong base (e.g.,

-

Neutral Solubility: BTH dissolves in THF at room temperature due to the solvent's moderate polarity and ability to solvate the organic backbone without disrupting the acidic N-H bond.

-

Anionic Solubility: Upon deprotonation (first at the N-H), the resulting mono-anion is highly soluble in THF. The second deprotonation (at the

-carbon) requires the solvent to stabilize the lithium aggregates. -

Temperature Constraints: Shapiro reactions often start at

. While neutral BTH may have reduced solubility at this temperature, the addition of

Critical Warning: Protic Impurities

Unlike MeOH, THF must be anhydrous . Water in THF will quench the organolithium reagents immediately. The solubility of BTH in "wet" THF is irrelevant because the reaction will fail chemically.

Experimental Protocols

Protocol A: Synthesis & Recrystallization (Methanol)

Based on standard Organic Syntheses methodologies [1].

-

Dissolution: In a round-bottom flask, suspend 1.0 eq of

-toluenesulfonyl hydrazide in Methanol (approx. 2-3 mL per gram). -

Addition: Add 1.0-1.05 eq of Benzaldehyde.

-

Reflux: Heat the mixture to reflux. The solids will dissolve completely within 10-15 minutes, indicating reaction progress and solubilization.

-

Crystallization: Remove heat and allow the solution to cool slowly to room temperature. Massive precipitation of white crystalline needles should occur.

-

Finishing: Cool further in an ice bath (

) for 30 minutes to maximize yield (exploiting the near-zero solubility at this temp). Filter and wash with cold methanol.[3]

Protocol B: Shapiro Reaction Setup (THF)

Based on the original Shapiro protocols [2].

-

Preparation: Flame-dry a flask and flush with Argon/Nitrogen.

-

Solvation: Add BTH and dry THF (approx. 10 mL per gram). Stir at room temperature until fully dissolved.

-

Cryogenics: Cool the solution to

(Dry ice/Acetone).-

Note: If BTH precipitates slightly at

, proceed with base addition.

-

-

Lithiation: Add

-BuLi (2.0 - 2.2 eq) dropwise.-

Observation: The mixture will change color (often to deep red/orange), and any precipitate will redissolve as the soluble dianion is formed.

-

Divergent Reaction Pathways[4]

The choice of solvent dictates the mechanistic pathway of the diazo intermediate derived from BTH.[4]

Caption: Solvent choice (MeOH vs THF) fundamentally alters the reactive intermediate (Carbocation vs Vinyllithium).

Troubleshooting & Optimization

| Issue | Solvent | Cause | Solution |

| No Precipitation | MeOH | Too much solvent used during synthesis. | Concentrate the solution on a rotovap until cloudy, then cool to |

| Gummy Solid | MeOH | Impurities or rapid cooling trapping solvent. | Re-heat to reflux, add a seed crystal, and cool slowly to RT. |

| Reaction Stalls | THF | Moisture in THF quenching | Ensure THF is distilled from Na/Benzophenone or passed through activated alumina columns. |

| Precipitate at -78°C | THF | Saturation of neutral BTH. | Usually benign. Ensure vigorous stirring; addition of base will solubilize the solid. |

References

-

Creary, X. (1986). Tosylhydrazones and the Bamford-Stevens Reaction: Preparation of Phenyldiazomethane.[3] Organic Syntheses, 64, 207.

-

Shapiro, R. H., & Lipton, M. F. (1975).[1] Tosylhydrazones in Organic Synthesis. Journal of Organic Chemistry, 40, 3811.

-

Bamford, W. R., & Stevens, T. S. (1952). The decomposition of toluene-p-sulphonylhydrazones by alkali. Journal of the Chemical Society, 4735-4740.

-

Chamberlin, A. R., & Bond, F. T. (1990). Vinyllithium Derivatives from Arenesulfonylhydrazones. Organic Reactions.[1][2][3][4][5][6][7][8]

Sources

- 1. Shapiro_reaction [chemeurope.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. adichemistry.com [adichemistry.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Bamford Stevens (Reaction) [quimicaorganica.org]

- 7. CAS 1666-17-7: this compound | CymitQuimica [cymitquimica.com]

- 8. Shapiro reaction - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Mechanism of Schiff Base Formation for Tosylhydrazones

<

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Utility of Tosylhydrazones

Tosylhydrazones, a class of organic compounds characterized by the RR'C=N-NHTs functional group, are invaluable synthetic intermediates in modern organic chemistry.[1] Their stability and ease of preparation from corresponding aldehydes and ketones make them versatile precursors for a wide array of chemical transformations.[2] These include the Shapiro and Bamford-Stevens reactions for alkene synthesis, reductions to alkanes, and as precursors for diazo compounds in transition-metal-catalyzed cross-coupling and cyclopropanation reactions.[1][2][3] Given their significance, a thorough understanding of their formation mechanism—a specific instance of Schiff base formation—is paramount for optimizing reaction conditions and expanding their synthetic utility.

This guide provides an in-depth exploration of the mechanistic principles governing tosylhydrazone formation, grounded in established chemical theory and supported by practical, field-proven insights.

Core Mechanism: An Acid-Catalyzed Nucleophilic Addition-Elimination

The formation of a tosylhydrazone from an aldehyde or ketone and tosylhydrazine is a reversible reaction that proceeds via a two-stage nucleophilic addition-elimination mechanism.[4][5] The overall transformation is an example of condensation, where a molecule of water is eliminated.[1] While the reaction can proceed without a catalyst, it is significantly accelerated by the presence of an acid.[1][4]

The Critical Role of pH

The rate of hydrazone formation is highly pH-dependent. An optimal pH, typically around 4-5, is crucial for the reaction to proceed efficiently.[6] This is due to the dual role of the acid catalyst in the reaction sequence:

-

At moderately acidic pH: The acid protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the weakly basic tosylhydrazine.[4]

-

At very low pH (highly acidic): A significant portion of the tosylhydrazine nucleophile becomes protonated, rendering it non-nucleophilic and thus inhibiting the initial addition step.[4]

-

At neutral or high pH: The carbonyl group is not sufficiently activated by protonation, and the rate of the initial nucleophilic attack is slow. Furthermore, the hydroxyl group of the intermediate is a poor leaving group, hindering the final dehydration step.[7]

Therefore, maintaining the reaction medium at an optimal pH is a key experimental parameter for successful tosylhydrazone synthesis.

Step-by-Step Mechanistic Breakdown

The formation of a tosylhydrazone can be dissected into the following key steps:

-

Acid-Catalyzed Activation of the Carbonyl Group: The reaction is initiated by the protonation of the carbonyl oxygen by an acid catalyst. This protonation increases the electrophilic character of the carbonyl carbon.

-

Nucleophilic Attack by Tosylhydrazine: The lone pair of electrons on the terminal nitrogen of tosylhydrazine attacks the electrophilic carbonyl carbon. This step results in the formation of a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the newly bonded nitrogen to the oxygen atom, forming a carbinolamine intermediate. This proton transfer can be facilitated by solvent molecules or other proton shuttles in the reaction medium.

-

Protonation of the Hydroxyl Group: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, converting it into a good leaving group (water).

-

Elimination of Water and Imine Formation: The lone pair on the second nitrogen atom assists in the elimination of a water molecule, leading to the formation of a carbon-nitrogen double bond and a resonance-stabilized cation.

-

Deprotonation to Yield the Tosylhydrazone: A base (such as water or the conjugate base of the acid catalyst) removes a proton from the nitrogen atom, yielding the final, neutral tosylhydrazone product and regenerating the acid catalyst.

The dehydration of the tetrahedral intermediate is often the rate-limiting step at neutral pH.[7]

Visualizing the Mechanism

The following diagram illustrates the step-by-step mechanism of tosylhydrazone formation under acidic conditions.

Sources

- 1. Tosylhydrazone - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Shapiro reaction - Wikipedia [en.wikipedia.org]

- 4. m.youtube.com [m.youtube.com]

- 5. youtube.com [youtube.com]

- 6. Hydrazone Formation [quimicaorganica.org]

- 7. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Acidity and pKa Values of the NH Proton in Benzaldehyde Tosylhydrazone

Abstract

This technical guide provides a comprehensive analysis of the acidity and pKa values associated with the N-H proton of benzaldehyde tosylhydrazone. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of its acidity, the structural factors influencing the pKa, and both experimental and computational methodologies for its determination. By synthesizing fundamental principles with practical applications, this guide aims to serve as an essential resource for understanding and utilizing the chemical properties of this versatile reagent in organic synthesis.

Introduction: The Significance of Acidity in Tosylhydrazones

This compound is a widely utilized intermediate in organic chemistry, primarily known for its role in the Shapiro and Bamford-Stevens reactions, which transform carbonyl compounds into alkenes.[1][2] The efficacy of these reactions is intrinsically linked to the acidity of the N-H proton of the hydrazone moiety. The deprotonation of this site is the critical first step in the reaction cascade that ultimately leads to the formation of a vinyllithium or carbene intermediate.[3][4] A thorough understanding of the pKa of this proton is therefore paramount for reaction optimization, predicting reactivity, and designing novel synthetic methodologies.

This guide will explore the nuanced factors that govern the acidity of the N-H proton in this compound, providing both qualitative and quantitative insights.

Understanding the Acidity of the N-H Proton

The acidity of the N-H proton in this compound is a consequence of the interplay of several electronic and structural factors. Upon deprotonation, a negative charge is generated on the nitrogen atom. The stability of the resulting conjugate base is the primary determinant of the compound's acidity. A more stable conjugate base corresponds to a stronger acid and a lower pKa value.

The key factors influencing the stability of the conjugate base of this compound are:

-

Inductive Effects: The tosyl group (p-toluenesulfonyl) is a powerful electron-withdrawing group. The sulfonyl moiety (-SO2-) exerts a strong negative inductive effect (-I effect), pulling electron density away from the N-N bond and, consequently, from the N-H bond. This polarization facilitates the departure of the proton.[5]

-

Resonance Effects: Upon deprotonation, the lone pair on the nitrogen atom can be delocalized through resonance onto the adjacent sulfonyl group. This delocalization spreads the negative charge over the two oxygen atoms of the sulfonyl group, significantly stabilizing the conjugate base.

-

The Benzylidene Moiety: The phenyl group of the benzaldehyde portion also influences the electronic environment of the N-H proton, primarily through inductive and resonance effects, though to a lesser extent than the tosyl group.

The combination of these effects renders the N-H proton of this compound significantly more acidic than that of a simple alkyl- or arylhydrazine.

pKa Values of this compound

The pKa of a compound is a measure of its acidity and is highly dependent on the solvent in which it is measured. For this compound, both predicted and general experimental values for related compounds are available.

| Compound/Class | pKa Value | Solvent/Method | Notes |

| This compound | 9.71 ± 0.40 | Predicted | This is a computationally predicted value and should be considered an estimate.[1][6] |

| General Tosylhydrazones | ~15.8 | DMSO (Experimental) | This value represents a general approximation for tosylhydrazones in dimethyl sulfoxide.[7] |

The significant difference between the predicted aqueous pKa and the general experimental pKa in DMSO highlights the profound effect of the solvent on acidity. DMSO is a polar aprotic solvent that is less effective at solvating anions compared to protic solvents like water. This can lead to higher pKa values in DMSO. The predicted value of 9.71 suggests that in an aqueous environment, this compound is a moderately weak acid, comparable to phenols.

Factors Influencing the pKa of Substituted Benzaldehyde Tosylhydrazones

The electronic nature of substituents on the benzaldehyde ring can further modulate the acidity of the N-H proton. This is a critical consideration for chemists designing new reagents or optimizing reaction conditions.

-

Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO2), cyano (-CN), or halides (-Cl, -Br) on the phenyl ring will increase the acidity of the N-H proton (lower the pKa).[8][9] These groups pull electron density away from the hydrazone moiety through inductive and/or resonance effects, further stabilizing the conjugate base.

-

Electron-Donating Groups (EDGs): Substituents like alkyl (-CH3) or alkoxy (-OCH3) groups will decrease the acidity (increase the pKa).[5] These groups donate electron density, which destabilizes the conjugate base by intensifying the negative charge on the nitrogen.

This relationship can be visualized through the following logical flow:

Sources

- 1. This compound CAS#: 1666-17-7 [m.chemicalbook.com]

- 2. people.chem.ucsb.edu [people.chem.ucsb.edu]

- 3. researchgate.net [researchgate.net]

- 4. Tosylhydrazone - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 1666-17-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]

- 8. 20.4 Substituent Effects on Acidity - Organic Chemistry | OpenStax [openstax.org]

- 9. Khan Academy [khanacademy.org]

Methodological & Application

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with Benzaldehyde Tosylhydrazone

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. Tosylhydrazones: new uses for classic reagents in palladium-catalyzed cross-coupling and metal-free reactions [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. nobelprize.org [nobelprize.org]

- 8. Synthesis of Alkenylboronates from N-Tosylhydrazones through Palladium-Catalyzed Carbene Migratory Insertion [organic-chemistry.org]

- 9. Synthesis of Alkenylboronates from N-Tosylhydrazones through Palladium-Catalyzed Carbene Migratory Insertion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Palladium-catalyzed Suzuki cross-coupling of N'-tosyl arylhydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. youtube.com [youtube.com]

- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 14. Palladium Catalyzed Coupling of Tosylhydrazones with Aryl and Heteroaryl Halides in the Absence of External Ligands: Synthesis of Substituted Olefins [organic-chemistry.org]

Troubleshooting & Optimization

Troubleshooting azine formation byproduct in tosylhydrazone synthesis

Executive Summary

In the synthesis of N-tosylhydrazones (Bamford-Stevens/Shapiro precursors), the formation of azine byproducts (

This guide provides a root-cause analysis, diagnostic workflows, and validated prevention protocols to eliminate azine formation.

Rapid Diagnostic: Do I Have an Azine?

Before altering reaction conditions, confirm the identity of the impurity. Azines possess distinct physicochemical properties compared to tosylhydrazones.

Diagnostic Flowchart

Use this logic gate to assess your crude reaction mixture.

Figure 1: Decision tree for identifying azine impurities based on physical and spectral properties.

Data Comparison Table

| Feature | Target: Tosylhydrazone | Impurity: Azine | Why? |

| Appearance | White crystalline solid | Yellow/Orange needles | Azines possess a |

| Solubility | Polar (Soluble in MeOH, DMSO) | Non-polar (Soluble in Hexane/Et2O) | Loss of the polar sulfonamide group increases lipophilicity. |

| 1H NMR | NH singlet (broad, 8-12 ppm) | Absent | Azines lack the acidic N-H proton. |

| Mass Spec | Dimerization of the carbonyl backbone. |

Root Cause Analysis: The "Hydrazine Leak"

To fix the problem, you must understand the mechanism. Azines rarely form from the direct decomposition of the tosylhydrazone under acidic/neutral synthesis conditions. Instead, they form because free hydrazine (

The Mechanism of Failure

The reaction is a competition between the bulky, slower Tosylhydrazine and the small, hyper-nucleophilic Hydrazine .

-

Hydrolysis (The Leak): In the presence of water and acid, Tosylhydrazine can hydrolyze, releasing free Hydrazine.

-

The Trap: Free Hydrazine reacts with two equivalents of ketone/aldehyde. The first condensation is fast; the second is even faster due to the increased nucleophilicity of the intermediate hydrazone.

Figure 2: Mechanistic pathway showing how hydrolysis of the reagent leads to hydrazine scavenging of the starting material.

Troubleshooting & Prevention Protocols

Scenario A: "I see a yellow solid precipitating immediately."

Cause: High levels of free hydrazine in your reagent or basic pH. Fix:

-

Reagent Quality: Check the purity of your p-toluenesulfonyl hydrazide. If it smells like ammonia or fish, it has degraded. Recrystallize it from methanol.

-

Acid Catalysis: Ensure the reaction pH is slightly acidic (~pH 4-5).

-

Protocol: Add 1-5 mol% HCl (conc.) or Acetic Acid. This protonates the carbonyl, accelerating the attack of the bulky tosylhydrazine, allowing it to outcompete trace hydrazine [1].

-

Scenario B: "The reaction stalls, then azine forms over time."

Cause: Equilibrium shift due to water accumulation. Fix:

-

Water Removal: The formation of hydrazone produces water.[1] If water accumulates, it drives the hydrolysis of

back to free hydrazine. -

Desiccant: Add anhydrous

or

Scenario C: "I cannot separate the azine from my product."

Cause: Similar solubility profiles in non-polar solvents (rare, but happens with large lipophilic ketones). Fix:

-

Selective Crystallization: Most tosylhydrazones are significantly less soluble in cold methanol/ethanol than azines.

-

Protocol: Cool the reaction mixture to -20°C. Filter the precipitate. Wash the cake with ice-cold methanol . The yellow azine filtrate will pass through, leaving white tosylhydrazone crystals [2].

-

Optimized Synthesis Protocol

Use this protocol to minimize azine formation.

Reagents:

-

Carbonyl Compound (1.0 equiv)[2]

-

p-Toluenesulfonyl hydrazide (1.05 - 1.10 equiv) (CRITICAL: Slight Excess)

-

Solvent: Methanol (HPLC Grade, dry)

-

Catalyst: HCl (conc., 1 drop per 5 mmol)

Step-by-Step:

-

Dissolution: Dissolve the p-toluenesulfonyl hydrazide in Methanol (5 mL/mmol). Gentle warming (35°C) may be required.

-

Addition: Add the carbonyl compound dropwise.

-

Why? Keeping the hydrazide in excess ensures that any free hydrazine formed is statistically less likely to encounter two molecules of ketone.

-

-

Catalysis: Add the acid catalyst.

-

Aging: Stir at room temperature. Do not reflux unless necessary (heat promotes hydrolysis).

-

Monitoring: Monitor by TLC. Look for the disappearance of the carbonyl.

-

Workup:

-

If solid precipitates: Cool to 0°C, filter, wash with cold MeOH.

-

If solution remains clear: Concentrate to 1/3 volume, add water to precipitate, then filter.

-

Frequently Asked Questions (FAQs)

Q: Can I convert the azine back into the tosylhydrazone?

A: No. The azine bond (

Q: Why does my product turn pink/red upon storage?

A: This is likely Bamford-Stevens decomposition . Trace base (or lack of acid removal) can cause the tosylhydrazone to lose the tosyl group, forming a diazo compound (

Q: I am using a sterically hindered ketone (e.g., Camphor). The reaction is too slow. A: For hindered substrates, standard MeOH conditions fail.

-

Modification: Switch to Ethanol or Diglyme and use microwave irradiation (mild, 60°C).

-

Desiccant: Use a Dean-Stark trap or Soxhlet extractor with sieves to physically remove water, driving the equilibrium forward without excessive heat [3].

References

-

Bamford, W. R.; Stevens, T. S. (1952). "The decomposition of toluene-p-sulphonylhydrazones by alkali." Journal of the Chemical Society, 4735–4740.

-

Organic Syntheses. (1970). "Benzaldehyde Tosylhydrazone."[2] Organic Syntheses, Coll. Vol. 6, p.161.

-

Aggarwal, V. K.; et al. (2014). "Synthesis of Tosylhydrazones." Angewandte Chemie International Edition. (General reference for modern catalytic variations).

Sources

Technical Support Center: Minimizing Metal Carbene Dimerization

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of metal carbene dimerization in catalytic reactions. My goal is to equip you with the knowledge to not only mitigate this unwanted side reaction but also to understand the underlying principles governing carbene reactivity.

Introduction: The Dimerization Dilemma

Metal-catalyzed reactions involving carbene intermediates are powerful tools for constructing complex molecular architectures. However, a frequent and often yield-limiting side reaction is the dimerization of the carbene species to form an alkene.[1] This process competes directly with the desired carbene transfer reaction, such as cyclopropanation or C-H insertion, leading to reduced efficiency and purification challenges. Understanding the factors that favor dimerization is the first step toward rationally designing reaction conditions to suppress it.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions our team receives regarding metal carbene dimerization.

Q1: What is the fundamental mechanism of metal carbene dimerization?

A1: Metal carbene dimerization is a reaction where two carbene or carbenoid precursors combine to form an alkene.[1] This can occur through two primary pathways:

-

Reaction of two metal-carbene intermediates: In this scenario, two transient metal-carbene complexes encounter each other in solution and react to form the dimer, regenerating the metal catalyst.

-

Reaction of a metal-carbene with a carbene precursor: A formed metal-carbene intermediate can react with another molecule of the carbene precursor, most commonly a diazo compound, leading to the dimer.[1]

The active intermediate in these reactions is a transition metal carbene complex.[1] The propensity for dimerization is highly dependent on the stability and reactivity of this intermediate.

Q2: I'm observing significant amounts of alkene byproduct. What are the most likely causes?

A2: Significant dimerization suggests that the concentration of the metal carbene intermediate is too high, or its reaction with the intended substrate is slow compared to the rate of dimerization. Key contributing factors include:

-

High concentration of the diazo compound: Rapid addition of the diazo compound can lead to a high instantaneous concentration of the metal carbene, favoring bimolecular dimerization.

-

Inefficient catalyst: The chosen metal catalyst may not be efficiently promoting the desired carbene transfer reaction, allowing the carbene intermediate to persist and dimerize.

-

Unfavorable reaction kinetics: The activation energy for the desired reaction pathway may be higher than that for dimerization under the current conditions.

-

Steric and electronic properties of the catalyst and substrate: The interplay between the steric bulk and electronic nature of the catalyst's ligands and the substrate can influence the relative rates of the desired reaction versus dimerization.

Q3: How does the choice of metal catalyst influence dimerization?

A3: The metal center and its ligand sphere play a crucial role in modulating the reactivity of the carbene intermediate. For instance, cobalt(II) porphyrin complexes have been shown to effectively catalyze cyclopropanation of electron-poor alkenes with no need for slow addition of the diazo compound to prevent dimerization.[2] This is attributed to the formation of a carbene radical species with nucleophilic character, which has a reduced tendency for dimerization.[2] In contrast, some palladium catalysts can efficiently promote the dimerization of Fischer-type carbene complexes.[3]

Q4: Can solvent choice impact the extent of dimerization?

A4: Yes, the solvent can influence the stability and reactivity of the metal carbene intermediate.[4][5] Polar solvents can stabilize charged intermediates and may affect the rate of both the desired reaction and the dimerization side reaction. For N-heterocyclic carbene (NHC) complexes with CO2, polar environments lead to a stronger bond between the carbene and CO2, indicating that solvent polarity can significantly impact carbene stability.[4] While not a direct measure of dimerization, this highlights the solvent's role in modulating carbene reactivity.

Troubleshooting Guide: Practical Strategies to Minimize Dimerization

If you are encountering issues with carbene dimerization, the following troubleshooting guide provides a systematic approach to optimizing your reaction conditions.

Issue 1: High Levels of Dimer Formation Upon Addition of Diazo Compound

This is the most common problem and often points to issues with reaction concentration and kinetics.

Troubleshooting Workflow

Caption: Troubleshooting workflow for high dimer formation.

Detailed Protocols & Explanations

Protocol 1: Slow Addition of the Diazo Compound

-

Rationale: The rate of dimerization is often second order with respect to the carbene concentration. By adding the diazo compound slowly, the instantaneous concentration of the reactive metal carbene intermediate is kept low, thus favoring the desired intramolecular or intermolecular reaction with the substrate over the bimolecular dimerization.

-

Methodology:

-

Dissolve the diazo compound in a suitable, dry solvent to create a dilute solution.

-

Using a syringe pump, add the diazo solution to the reaction mixture containing the substrate and catalyst over an extended period (e.g., 1-10 hours).

-

The optimal addition rate will depend on the specific reaction and should be determined empirically. Start with a slower rate and gradually increase it in subsequent experiments if dimerization is well-suppressed.

-

Protocol 2: Adjusting Reaction Concentration and Temperature

-

Rationale: Lowering the overall concentration of the reaction can also disfavor the bimolecular dimerization pathway. Temperature can have a significant impact on the relative rates of the desired reaction and dimerization.[6] Lowering the temperature may slow down the dimerization reaction more than the desired transformation.

-

Methodology:

-

Concentration: Double the volume of the solvent while keeping the molar quantities of substrate, catalyst, and diazo compound the same.

-

Temperature: Run the reaction at a lower temperature (e.g., 0 °C or -20 °C) and monitor the progress. Be aware that the desired reaction may also slow down, requiring longer reaction times.

-

Issue 2: Dimerization Persists Despite Slow Addition and Dilution

If the above strategies are insufficient, the issue may lie with the intrinsic properties of the catalytic system.

Troubleshooting Workflow

Caption: Advanced troubleshooting for persistent dimerization.

Detailed Protocols & Explanations

Protocol 3: Employing Sterically Hindered Ligands

-

Rationale: Increasing the steric bulk around the metal center can physically hinder the approach of two metal-carbene intermediates, thus suppressing dimerization.[7][8][9] Bulky ligands can stabilize the active species and disfavor bimolecular decomposition pathways.[8] N-heterocyclic carbenes (NHCs) are a versatile class of ligands where steric bulk can be systematically tuned.[7][9]

-

Methodology:

-

Synthesize or procure catalysts with ligands bearing bulky substituents (e.g., tert-butyl, adamantyl, or bulky aryl groups) ortho to the coordinating atom.

-

For NHC-based systems, consider ligands with bulky N-aryl substituents like IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene) or even bulkier analogues.

-

Compare the performance of these sterically demanding catalysts to your original system under otherwise identical conditions.

-

Table 1: Impact of Ligand Steric Bulk on Dimerization

| Ligand Type | Key Feature | Expected Impact on Dimerization | Representative Examples |

| Bulky Phosphines | Large cone angle | Decrease | P(Cy)₃, P(t-Bu)₃ |

| N-Heterocyclic Carbenes (NHCs) | Tunable steric bulk on N-substituents | Significant Decrease | IPr, IMes, ItBu[9] |

| Porphyrins | Macrocyclic structure | Can suppress dimerization[2] | Tetraphenylporphyrin (TPP) |

Protocol 4: Exploring Alternative Metal Catalysts

-

Rationale: As mentioned, the choice of metal is critical. If rhodium or copper catalysts are leading to significant dimerization, exploring catalysts known to operate via different mechanisms can be beneficial. Cobalt(II) complexes, for example, can generate carbene radical species that are less prone to dimerization.[2]

-

Methodology:

-

Screen a panel of catalysts based on different metals (e.g., Co, Ru, Ir) known to be active for the desired transformation.

-

Pay particular attention to reports where dimerization was not observed or was minimal. For example, certain ruthenium catalysts are effective for converting ethyl diazoacetate to diethyl maleate (a dimerization product), while others might favor different reaction pathways.[1]

-

When switching metals, be prepared to re-optimize other reaction parameters such as solvent and temperature.

-

Concluding Remarks

Minimizing metal carbene dimerization is a multifactorial challenge that requires a systematic and informed approach to reaction optimization. By understanding the interplay of reaction kinetics, catalyst structure, and reaction conditions, researchers can effectively steer their reactions towards the desired product. This guide provides a starting point for troubleshooting, but empirical optimization will always be a crucial component of successful synthetic chemistry.

References

- Carbene Radicals in Transition-Metal-Catalyzed Reactions | ACS Catalysis - ACS Public

- Carbene dimeriz

- Pd-Catalyzed Inter- and Intramolecular Carbene Transfer from Group 6 Metal−Carbene Complexes1 | Journal of the American Chemical Society.

- Achieving (quasi)-monocoordination in metal complexes with an exceptionally bulky carbene ligand - Chemical Science (RSC Publishing) DOI:10.1039/D5SC09514J. (2026-02-02).

- Carbene Radicals in Transition-Metal-C

- Metal Carbene Complexes.ppt - Slideshare.

- Substituent and Solvent Effects on the Stability of N-Heterocyclic Carbene Complexes with CO2 | The Journal of Organic Chemistry - ACS Public

- When and how do diaminocarbenes dimerize? - PubMed.

- (PDF) Stability and Reactivity Control of Carbenoids: Recent Advances and Perspectives. (2016-08-01).

- The Effect of Solvent on Yield of Carbene Complex' | Download Table - ResearchG

- (PDF)

- Organocatalytic Reactions Enabled by N-Heterocyclic Carbenes | Chemical Reviews.

- Influence of the Bis‐Carbene Ligand on Manganese Catalysts for CO2 Electroreduction. (2024-09-02).

- Bulky-Yet-Flexible Carbene Ligands and Their Use in Palladium Cross-Coupling - MDPI.

- Bulky-Yet-Flexible Carbene Ligands and Their Use in Palladium Cross-Coupling.

- Carbene - Wikipedia.

- Ligand−Structure Effects on N−Heterocyclic Carbene Rhenium Photo− and Electroc

- N-heterocyclic carbene ligands bulk up to better stabilise metal catalysts - Chemistry World. (2023-05-16).

- How To Stabilize Carbenes in Enzyme Active Sites Without Metal Ions - PMC.

- Diazo compounds: synthesis, carbene generation and reactivity - RSC Publishing. (2025-11-18).

- Carbene Stabilization of Highly Reactive Main-Group Molecules - ResearchG

- Chemical strategies for the stabilization of singlet versus triplet...

- 5: Carbene Reactions - Chemistry LibreTexts. (2023-08-02).

- Recent Advances in Catalysis Involving Bidentate N-Heterocyclic Carbene Ligands - PMC.

- Diazo Compounds: Synthesis, Carbene Generation and Reactivity - ResearchG

- Understanding High-Temperature Chemical Reactions on Metal Surfaces - ResearchG

- Enhancing stability by trapping palladium inside N-heterocyclic carbene-functionalized hypercrosslinked polymers for heterogeneous C-C bond form

- Metal carbene dimerization: versatile approach to polyalkynylethenes - PubMed.

- The Latest Developments of N-Heterocyclic Carbenes (NHCs) Complexes in Cross-Coupling Reactions - Organic Chemistry Research.

- Dimerization mechanisms of heterocyclic carbenes | Request PDF - ResearchG

- Visible light-promoted reactions with diazo compounds: a mild and practical strategy towards free carbene intermediates - Chemical Society Reviews (RSC Publishing). (2020-08-28).

- Lightening Diazo Compounds? | ACS Sustainable Chemistry & Engineering. (2021-06-25).

- Interactions of Carbenes with Coinage Metal Surfaces: An Electrophilic Reactive Carbene vs.

- Carbene | Reactions, Structure & Uses - Britannica.

- Uncommon carbene insertion reactions - PMC - NIH.

- Diazo compounds: synthesis, carbene generation and reactivity - PubMed. (2025-11-26).

- Diverse reactivity of carbenes and silylenes towards fluoropyridines - RSC Publishing.

Sources

- 1. Carbene dimerization - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Achieving (quasi)-monocoordination in metal complexes with an exceptionally bulky carbene ligand - Chemical Science (RSC Publishing) DOI:10.1039/D5SC09514J [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. N-heterocyclic carbene ligands bulk up to better stabilise metal catalysts | Research | Chemistry World [chemistryworld.com]

Validation & Comparative

Technical Guide: Characteristic IR Spectroscopy Peaks for C=N and S=O in Tosylhydrazones

Executive Summary

This guide details the diagnostic infrared (IR) spectroscopy signatures of tosylhydrazones, specifically focusing on the azomethine (C=N ) and sulfonyl (S=O ) functional groups. Tosylhydrazones are critical intermediates in organic synthesis (e.g., Bamford-Stevens and Shapiro reactions).[1] Accurate identification relies on distinguishing the C=N stretch from C=C aromatic vibrations and confirming the presence of the sulfonyl moiety via its characteristic asymmetric and symmetric stretching doublets.

Introduction: The Tosylhydrazone Scaffold

Tosylhydrazones are formed by the condensation of a carbonyl compound (aldehyde or ketone) with p-toluenesulfonyl hydrazide (tosylhydrazine).[1] Structurally, they possess three key vibrational reporters:[2]

-

The Azomethine Linkage (C=N): Formed from the carbonyl oxygen displacement.

-

The Sulfonyl Group (SO₂): A high-polarity group providing strong, distinct absorption bands.

-

The Secondary Amine (N-H): A sharp stretch distinct from the broad O-H bands of precursors.

Reaction Pathway

Detailed Spectral Analysis

The Azomethine Stretch (C=N)

The C=N stretching vibration is the primary indicator that the condensation reaction has occurred.

-

Frequency Range: 1590 – 1640 cm⁻¹

-

Intensity: Variable (Medium to Weak).

-

Diagnostic Shift:

-

Conjugation Effect: If the tosylhydrazone is derived from an aromatic aldehyde (e.g., benzaldehyde tosylhydrazone) or an

-unsaturated ketone, the peak shifts to lower wavenumbers (closer to 1590–1610 cm⁻¹ ) due to resonance delocalization. -

Differentiation: This peak often overlaps with aromatic C=C ring stretches (1450–1600 cm⁻¹). However, the C=N stretch is typically sharper and appears at a slightly higher frequency than the skeletal aromatic vibrations.

-

The Sulfonyl Stretches (S=O)

The sulfonyl group is the "fingerprint" of the tosyl moiety. Because the sulfur atom is bonded to two oxygens, it exhibits two distinct stretching modes coupled through the sulfur atom.

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Description |

| Asymmetric Stretch ( | 1330 – 1370 | Strong | Higher energy mode; atoms move in opposite directions. |

| Symmetric Stretch ( | 1150 – 1180 | Strong | Lower energy mode; atoms move in phase. |

Technical Insight: The separation between these two bands (

) is highly conserved in sulfonamides and tosylhydrazones, making them a robust confirmation of the p-toluenesulfonyl group's integrity.

The N-H Stretch[3]

-

Frequency: 3150 – 3300 cm⁻¹

-

Appearance: Sharp, medium intensity.

-

Differentiation: Unlike the broad O-H stretch of the starting aldehyde/ketone (which spans 2500–3300 cm⁻¹ in carboxylic acid impurities or 3200–3500 cm⁻¹ in alcohols), the N-H stretch in tosylhydrazones is distinct. In solid-state samples (KBr pellet), hydrogen bonding between the N-H and the sulfonyl oxygens may broaden this peak slightly.

Comparative Analysis: Tosylhydrazones vs. Alternatives

The following table contrasts the spectral signature of a tosylhydrazone with its starting material and a simple hydrazone analog.

| Feature | Starting Material (Ketone/Aldehyde) | Tosylhydrazone (Product) | Simple Hydrazone (R=N-NH₂) |

| C=O Stretch | Strong, 1700–1750 cm⁻¹ | Absent | Absent |

| C=N Stretch | Absent | Medium, 1590–1640 cm⁻¹ | Medium, 1600–1650 cm⁻¹ |

| S=O Stretches | Absent | Strong Doublet (1350/1160) | Absent |

| N-H Stretch | Absent (unless hydroxy ketone) | Sharp, 3200 cm⁻¹ (1 band) | Doublet (3300–3400 cm⁻¹) for -NH₂ |

| C-H (Aldehyde) | Doublet 2720 & 2820 cm⁻¹ | Absent (if C-H converted) | Absent |

Visualization: Spectral Decision Tree

The following diagram illustrates the logical flow for confirming the synthesis of a tosylhydrazone using IR data.

Figure 1: Logical workflow for confirming tosylhydrazone structure via IR spectroscopy.

Experimental Protocol

Synthesis of this compound (Reference Standard)

To generate a valid reference spectrum, the following protocol is recommended. This method ensures high purity, minimizing residual hydrazine peaks.

-

Reagents:

-

Benzaldehyde (10 mmol, 1.06 g)

-

p-Toluenesulfonyl hydrazide (10 mmol, 1.86 g)

-

Ethanol (95%, 15 mL)

-

HCl (conc., 2-3 drops) - Catalyst

-

-

Procedure:

-

Dissolve tosylhydrazide in warm ethanol.

-

Add benzaldehyde slowly with stirring.

-

Add HCl catalyst.[1] A precipitate usually forms within 5-10 minutes.

-

Reflux for 30 minutes to ensure completion.

-

Cool to room temperature, then chill in an ice bath.

-

Filter the white crystalline solid and wash with cold ethanol.

-

Purification: Recrystallize from ethanol/water (1:1) if necessary.

-

-

Validation: Melting point should be 128–130 °C.

IR Sample Preparation

For the sharpest resolution of the S=O and C=N bands, solid-state sampling is preferred over liquid cells to avoid solvent interference in the fingerprint region.

-

Method A: KBr Pellet (Gold Standard)

-

Mix 1-2 mg of dry tosylhydrazone with ~100 mg of spectroscopic grade KBr.

-

Grind to a fine powder in an agate mortar (particle size < 2 µm reduces scattering).

-

Press at 10 tons for 2 minutes to form a transparent disc.

-

Advantage: Removes solvent peaks; excellent resolution of the 1000–1500 cm⁻¹ region.

-

-

Method B: ATR (Attenuated Total Reflectance)

-

Place solid crystals directly onto the Diamond or ZnSe crystal.

-

Apply high pressure using the anvil.

-

Note: Peak intensities may vary slightly from transmission spectra (lower wavenumbers appear more intense).

-

Troubleshooting & Interpretation

Common Pitfalls

-

Water Contamination: Broad bands at 3400 cm⁻¹ can obscure the N-H stretch. Ensure the sample is vacuum-dried.

-

Residual Starting Material: Even 5% residual aldehyde can show a visible C=O peak at 1700 cm⁻¹ due to the high extinction coefficient of carbonyls.

-

C=N vs. C=C Confusion: The C=N band (1600 cm⁻¹) can look like an aromatic ring breathing mode. Solution: Look for the S=O bands.[3] If S=O is present (1350/1160) and C=O is absent, the band at 1600 is likely C=N.

Vibrational Mode Visualization

The following diagram details the specific atomic motions corresponding to the diagnostic peaks.

Figure 2: Key vibrational modes and their corresponding frequency ranges.

References

-

International Journal of Recent Technology and Engineering (IJRTE) . Synthesis and Characterization of TosylHydrazone Complexes. Retrieved from

-

Organic Syntheses . Phenyldiazomethane (Vacuum pyrolysis method) - Synthesis of this compound. Coll. Vol. 6, p.293 (1988); Vol. 50, p.6 (1970). Retrieved from

-

Chemistry LibreTexts . Infrared Spectroscopy Absorption Table. Retrieved from

- Spectrochimica Acta Part A. Vibrational spectroscopy of sulfur dioxide and sulfonyl derivatives. (General reference for SO2 modes).

-

Journal of Organic Chemistry . Method for Preparing N-Tosylhydrazonyl Chlorides. J. Org. Chem. 2022.[4] Retrieved from

Sources

- 1. Tosylhydrazone - Wikipedia [en.wikipedia.org]

- 2. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. publish.uwo.ca [publish.uwo.ca]

- 4. a. How could you use IR spectroscopy to determine whether the fol... | Study Prep in Pearson+ [pearson.com]

Comparative Guide: HRMS vs. Conventional Techniques for Benzaldehyde Tosylhydrazone Analysis

Executive Summary

Benzaldehyde tosylhydrazone is a pivotal intermediate in organic synthesis, serving as a precursor for diazo compounds and carbenes in Bamford-Stevens and Shapiro reactions. However, its thermal instability and potential to degrade into genotoxic hydrazine species present significant analytical challenges.

While Nuclear Magnetic Resonance (NMR) remains the gold standard for structural connectivity, it lacks the sensitivity required for trace impurity profiling (<0.1%). This guide demonstrates why High-Resolution Mass Spectrometry (HRMS) —specifically Q-TOF or Orbitrap platforms—is the superior choice for validation and impurity quantitation, offering sub-ppm mass accuracy that low-resolution alternatives cannot match.

Part 1: The Analytical Challenge

The analysis of this compound requires balancing sensitivity with sample integrity.

-

Thermal Instability: The

bond is labile. Aggressive ionization (like Electron Impact, EI) or high temperatures can induce premature degradation, mimicking the Bamford-Stevens reaction inside the instrument. -

Genotoxic Impurities (GTIs): Regulatory bodies (FDA/EMA) require the monitoring of hydrazine derivatives at ppm levels.

-

Isobaric Interferences: In complex reaction mixtures, distinguishing the target tosylhydrazone from oxidized byproducts requires high resolving power (

).

Part 2: Comparative Analysis

The following matrix objectively compares HRMS against standard alternatives (NMR and Single Quadrupole MS).

Performance Matrix: HRMS vs. Alternatives

| Feature | HRMS (Q-TOF/Orbitrap) | LRMS (Single Quad) | NMR ( |

| Primary Utility | Exact mass confirmation & impurity profiling | Nominal mass check | Structural connectivity & purity (>1%) |

| Mass Accuracy | < 5 ppm (0.0001 Da) | ~1000 ppm (0.1 Da) | N/A |

| Sensitivity | Femtogram/mL (Trace level) | Nanogram/mL | Milligram/mL (Low sensitivity) |

| Specificity | High: Resolves isobars via mass defect | Low: Cannot distinguish | High: Distinct chemical shifts |

| Throughput | High (Coupled with UHPLC) | High | Low (Long acquisition for trace) |

| Sample Integrity | Excellent: Soft ionization (ESI) | Variable (ESI/APCI) | Excellent: Non-destructive |

Critical Insight: LRMS may identify the "nominal" mass (m/z 274), but it cannot confirm the elemental formula

against a potential degradation product with the same nominal mass. Only HRMS provides the mass defect data necessary for confident assignment.

Part 3: Strategic Protocol (HRMS)

This protocol is designed for an Agilent Q-TOF or Thermo Orbitrap system. It prioritizes "soft" ionization to prevent in-source fragmentation.

Sample Preparation

-

Solvent: Methanol (LC-MS grade).[1] Avoid water-rich diluents for long-term storage to prevent hydrolysis.

-

Concentration: Prepare a stock at 1 mg/mL, dilute to 1

g/mL for analysis. -

Buffer: Add 0.1% Formic Acid.[1]

-

Why? Promotes protonation (

) essential for positive mode ESI.

-

LC-MS Conditions

-

Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8

m). -

Mobile Phase:

-

Gradient: 5% B to 95% B over 5 minutes.

-

Flow Rate: 0.4 mL/min.

MS Parameters (Source: ESI)

-

Polarity: Positive (

) Mode.-

Note: While Negative mode (

) is possible due to the acidic N-H, Positive mode yields richer structural fragments for this specific compound.

-

-

Gas Temp: 300°C (Keep moderate to avoid thermal degradation).

-

Fragmentor Voltage: 100-135 V (Optimize to preserve molecular ion).

Part 4: Data Interpretation & Mechanism

Exact Mass Validation

-

Formula:

-

Calculated Monoisotopic Mass (

):-

Theoretical m/z: 275.0852

-

-

Acceptance Criteria: Observed mass must be within

ppm (e.g., 275.0838 – 275.0866).

Fragmentation Pathway (MS/MS)

Understanding the fragmentation is crucial for distinguishing the product from impurities. In ESI+, the molecule typically cleaves at the sulfonamide bond.

Key Diagnostic Ions:

-

m/z 275.0852: Parent Ion

. -

m/z 157.06: Loss of benzaldehyde (Cleavage of C=N).

-

m/z 91.05: Tropylium ion (

), characteristic of the tosyl group. -

m/z 119.06: Phenyl-diazonium species (Transient).

Visualization: Fragmentation Mechanism

The following diagram illustrates the ESI-MS fragmentation logic, highlighting the cleavage points that confirm the structure.

Caption: ESI(+) Fragmentation pathway of this compound. The detection of the Tropylium ion (m/z 91) and the parent ion confirms the tosyl moiety and the intact skeleton.

Part 5: Analytical Workflow

To ensure reproducibility in a drug development setting, the following workflow integrates the instrument setup with data processing logic.

Caption: Integrated HRMS workflow for impurity profiling of tosylhydrazones, from sample preparation to final data reporting.

References

-

Holčapek, M., et al. (2012). Mass spectrometry in the analysis of organic compounds. Provides foundational knowledge on ESI fragmentation mechanisms relevant to hydrazones.

-

FDA Guidance for Industry. (2023). Genotoxic Impurities in Pharmaceuticals. Establishes the requirement for ppm-level detection of hydrazine derivatives.

-

Aggarwal, V. K., et al. (2003). Mechanisms of the Bamford-Stevens Reaction. Explains the chemical instability of tosylhydrazones which parallels gas-phase degradation.

-

Agilent Technologies. (2020). Impurity Profiling with Q-TOF LC/MS. Application note detailing the advantages of HRMS for resolving isobaric impurities.

Sources

A Researcher's Guide to Distinguishing Benzaldehyde Tosylhydrazone from its Azine Impurity

In the landscape of synthetic organic chemistry, the purity of reagents is a cornerstone of reproducible and successful experimentation. For researchers utilizing benzaldehyde tosylhydrazone in foundational reactions such as the Shapiro and Bamford-Stevens olefinations, the presence of impurities can lead to ambiguous results, reduced yields, and the formation of unwanted byproducts. A particularly insidious impurity is benzaldehyde azine, a dimeric species formed during the synthesis of the parent tosylhydrazone. This guide provides an in-depth technical comparison, supported by experimental data and protocols, to empower researchers to confidently identify and mitigate this common contaminant.

The Genesis of an Impurity: Understanding Azine Formation

The synthesis of this compound is typically achieved through the condensation of benzaldehyde with p-toluenesulfonylhydrazide (tosylhydrazide).[1] While seemingly straightforward, this reaction can be compromised by the formation of benzaldehyde azine. This side-reaction is often promoted by an excess of benzaldehyde or elevated reaction temperatures. The azine can arise from the reaction of benzaldehyde with the newly formed tosylhydrazone or through the self-condensation of two molecules of a hydrazone intermediate. A clear understanding of this competing reaction pathway is the first line of defense in ensuring the purity of the desired product.

A Multi-pronged Analytical Approach to Differentiation

A combination of spectroscopic and chromatographic methods offers a robust strategy for the unambiguous identification and quantification of benzaldehyde azine in a sample of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

Both ¹H and ¹³C NMR spectroscopy stand as the most powerful techniques for distinguishing between these two compounds due to their distinct molecular structures.

¹H NMR Spectroscopy: The proton NMR spectra of this compound and benzaldehyde azine exhibit several key differences. In the spectrum of the tosylhydrazone, a characteristic singlet for the NH proton is observed, which is absent in the azine. Furthermore, the chemical shift of the CH=N proton in the azine is typically found further downfield compared to the tosylhydrazone. The presence of a singlet corresponding to the methyl protons of the tosyl group is also a clear marker for the tosylhydrazone.

¹³C NMR Spectroscopy: The ¹³C NMR spectra also provide clear differentiation. The carbon of the C=N bond in the azine is generally observed at a higher chemical shift (further downfield) than the corresponding carbon in the tosylhydrazone.

Infrared (IR) Spectroscopy: A Rapid Screening Method

Infrared spectroscopy offers a quick and effective way to screen for the presence of the key functional groups that differentiate the two compounds. The IR spectrum of this compound will prominently feature stretching vibrations for the N-H and S=O bonds of the tosyl group, which are absent in the spectrum of benzaldehyde azine.[2] The C=N stretching frequency can also be a point of comparison, though it may be less definitive than the presence or absence of the other key functional groups.

| Compound | Key IR Absorptions (cm⁻¹) |

| This compound | ~3200 (N-H stretch), ~1340 & ~1160 (S=O stretches) |

| Benzaldehyde Azine | No N-H or S=O stretches |

Thin-Layer Chromatography (TLC): Visualizing Purity

Thin-layer chromatography is an indispensable tool for monitoring the progress of the synthesis and assessing the purity of the final product.[3][4] Due to the significant difference in polarity—the tosylhydrazone being more polar than the azine—the two compounds are easily separated on a silica gel plate.

Typical TLC Protocol:

-

Stationary Phase: Silica gel

-

Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 1:4 or 1:3)

-

Visualization: UV light (254 nm)

The more polar this compound will exhibit a lower retention factor (Rf) value, appearing as a spot closer to the baseline, while the less polar benzaldehyde azine will have a higher Rf value, traveling further up the plate.

Caption: A workflow for the synthesis and purification of high-purity this compound.

By implementing careful control over reaction conditions and employing the appropriate analytical techniques for verification, researchers can ensure the integrity of their this compound, leading to more reliable and successful downstream applications.

References

-

The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

-

ResearchGate. ¹H NMR spectrum of compound 2. [Link]

-

Organic Syntheses. PHENYLDIAZOMETHANE. [Link]

-

Wikipedia. Tosylhydrazone. [Link]

-

Doc Brown's Chemistry. proton 1H NMR spectrum of benzaldehyde C 6 H 5 CHO. [Link]

-

Doc Brown's Chemistry. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm. [Link]

-

ResearchGate. Thin Layer Chromatography and Hydrazine. [Link]

-

ResearchGate. Reaction of this compound with Sodium Diethyl Phosphite. [Link]

-

PubMed. THIN-LAYER CHROMATOGRAPHY AND SPECTROPHOTOMETRY OF ALPHA-KETOACID HYDRAZONES. [Link]

-

Doc Brown's Chemistry. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes. [Link]

-

Sciencemadness.org. Purification of benzaldehyde?. [Link]

-

ResearchGate. What mobile phase should I use (TLC) to separate aromatic hydrazone and aromatic hydrazine?. [Link]

-

National Center for Biotechnology Information. This compound. PubChem Compound Database. [Link]

-

ResearchGate. Synthesis of azines from N-tosylhydrazones. [Link]

- Google Patents.

-

National Center for Biotechnology Information. Toxicological Profile for Hydrazines. [Link]

-

ResearchGate. IR Spectra of benzaldehyde and its derivatives in different aggregate states. [Link]

-

National Center for Biotechnology Information. Rapid Synthesis of N‐Tosylhydrazones under Solvent‐Free Conditions and Their Potential Application Against Human Triple‐Negative Breast Cancer. [Link]

-

European Patent Office. Method for the purification of benzaldehyde - EP 0016487 B1. [Link]

-

National Center for Biotechnology Information. The novel synthesis of a condensed triazine via the heterocyclization of an azo derivative and its characterization, radiolabeling and bio-evaluation. [Link]

-

Organic Chemistry Portal. Hydrazone synthesis by C-N coupling. [Link]

-

ACD/Labs. Qualitative Elucidation via TLC Staining. [Link]

-

Taylor & Francis Online. Analytical techniques – Knowledge and References. [Link]

-

ResearchGate. (a) IR spectra of benzaldehyde at different concentrations. The solvent peak at 1022 cm. [Link]

-

National Institute of Standards and Technology. Benzaldehyde, (phenylmethylene)hydrazone. [Link]

-

INIST-CNRS. Azines from erythro-1,2-Diaryl-2-(2-tosylhydrazino)-ethan-1-ol Derivatives by Acid Treatment. [Link]

-

ResearchGate. Synthesis and properties of substituted benzaldehyde phenylhydrazones. [Link]

-

Triclinic Labs. Chemical and Materials Characterization Techniques and Services. [Link]

-

Research@Tec. Characterization Techniques for Mass Spectrometry Analysis. [Link]

Sources

Comparing reactivity of benzaldehyde tosylhydrazone vs. trisylhydrazone

Executive Summary

In the context of benzaldehyde derivatives, the choice between Tosylhydrazones (p-toluenesulfonylhydrazones) and Trisylhydrazones (2,4,6-triisopropylbenzenesulfonylhydrazones) is dictated by the specific requirements of the downstream chemistry.

While both reagents serve as precursors to phenyldiazomethane (via the Bamford-Stevens reaction), they exhibit distinct reactivity profiles when exposed to organolithiums or strong bases.

-

Benzaldehyde Tosylhydrazone is the industry standard: cost-effective, highly crystalline, and ideal for thermal decomposition or Palladium-catalyzed cross-couplings (Barluenga/Valdes chemistry).

-

Benzaldehyde Trisylhydrazone is the high-performance alternative: it is required when the reaction conditions involve strong bases (e.g.,

-BuLi) that would otherwise attack the sulfonyl ring (ortho-lithiation), or when milder, low-temperature decomposition to the diazo species is necessary to preserve sensitive functional groups.

The "Shapiro" Disclaimer:

It is critical to note that benzaldehyde hydrazones cannot undergo the Shapiro reaction to form vinyllithiums. The Shapiro reaction requires enolizable

Mechanistic Divergence & Reactivity

The structural difference between the two reagents—specifically the steric bulk on the sulfonyl ring—drives their divergent reactivity.

A. The "Tosyl Trap": Ortho-Lithiation

When generating diazo compounds in situ using strong bases (like alkyllithiums), Tosylhydrazones possess a fatal flaw: the ortho-protons on the tosyl ring are acidic enough to be deprotonated by reagents like

B. The Trisyl Advantage: Steric Blocking

The Trisyl group (2,4,6-triisopropylbenzenesulfonyl) solves this via two mechanisms:

-

Steric Occlusion: The isopropyl groups at the 2- and 6-positions physically block the approach of the base to the ring.

-

Proton Removal: There are no ortho-protons to abstract.

C. Decomposition Kinetics (Diazo Formation)

Trisylhydrazones are "spring-loaded." The steric repulsion between the bulky isopropyl groups and the hydrazone skeleton weakens the N-S bond. Consequently, Trisylhydrazones decompose to the diazo species (phenyldiazomethane) at lower temperatures and faster rates than their Tosyl counterparts upon deprotonation.

Decision Logic & Reaction Pathways

The following diagram illustrates the critical decision points when choosing between these reagents for benzaldehyde substrates.

Figure 1: Decision matrix for reagent selection based on reaction conditions. Note the failure mode of Tosylhydrazones with organolithiums.

Experimental Protocols

Protocol A: Synthesis of this compound

Standard procedure adapted from Bamford & Stevens (1952).

-

Reagents: Benzaldehyde (10 mmol), p-Toluenesulfonylhydrazide (10 mmol), Methanol (15 mL).

-

Procedure:

-

Dissolve the hydrazide in warm methanol.

-

Add benzaldehyde dropwise with stirring.

-

Observation: The product usually crystallizes out within 15–30 minutes.

-

Cool to 0°C, filter, and wash with cold methanol.

-

-

Yield: Typically 85–95%.[1]

-

Notes: No acid catalyst is usually required for benzaldehyde, but a drop of concentrated HCl can accelerate the reaction for electron-rich aldehydes.

Protocol B: Synthesis of Benzaldehyde Trisylhydrazone

Procedure adapted from Chamberlin & Bond (1978).

-

Reagents: Benzaldehyde (10 mmol), 2,4,6-Triisopropylbenzenesulfonylhydrazide (Trisylhydrazide) (10 mmol), Methanol (20 mL), Conc. HCl (2 drops).

-

Procedure:

-

Mix the hydrazide and aldehyde in methanol.[1]

-

Add HCl catalyst (Trisylhydrazide is more sterically hindered and less nucleophilic than Tosylhydrazide; acid catalysis is often necessary).

-

Refrigerate overnight (crystallization is slower due to sterics).

-

Filter and recrystallize from methanol/hexane if necessary.

-

-

Yield: Typically 75–85%.

Protocol C: Generation of Phenyldiazomethane (The Comparison)

Method 1: Using Tosylhydrazone (Thermal/Base)

-

System: Sodium Methoxide (1.1 eq) in MeOH or Diglyme.

-

Conditions: Reflux (65°C) or 80–100°C in diglyme.

-

Outcome: Slow evolution of nitrogen; generation of diazo compound which can be trapped in situ or distilled (hazardous).

Method 2: Using Trisylhydrazone (Low Temp/Base)

-

System:

-BuLi or LiOtBu (1.1 eq) in THF. -

Conditions: 0°C to Room Temperature.

-

Outcome: The Trisylhydrazone decomposes rapidly upon deprotonation even at low temperatures.

-

Advantage: This allows the generation of phenyldiazomethane in the presence of temperature-sensitive substrates or catalysts that would degrade at the reflux temperatures required for the Tosyl variant.

Comparative Data Summary

The following table summarizes the performance metrics for both reagents in the context of diazo generation.

| Feature | This compound | Benzaldehyde Trisylhydrazone |

| Molecular Weight | 274.34 g/mol | 386.55 g/mol |

| Cost (Reagent) | Low (Commodity chemical) | High (Specialty reagent) |

| Crystallinity | Excellent (Easy purification) | Good (Can be oily) |

| Diazo Decomp Temp | High (>60–80°C typically) | Low (0–25°C) |

| Compatibility with BuLi | Poor (Ortho-lithiation risk) | Excellent (Sterically protected) |

| Primary Application | Pd-Catalyzed Coupling, Thermal Bamford-Stevens | Low-temp Diazo Synthesis, Sensitive Substrates |

References

-

Bamford, W. R., & Stevens, T. S. (1952). The decomposition of toluene-p-sulphonylhydrazones by alkali. Journal of the Chemical Society, 4735-4740. Link

-

Chamberlin, A. R., & Bond, F. T. (1978). Vinyllithium reagents from arenesulfonylhydrazones. Synthesis, 1978(1), 44-46. (Establishes the utility of Trisyl for suppressing side reactions). Link

-

Aggarwal, V. K., et al. (2003). Sustainable and scalable generation of diazo compounds. Accounts of Chemical Research, 36(10), 769-778. (Discusses diazo generation protocols). Link

-

Barluenga, J., & Valdés, C. (2011). Tosylhydrazones: new uses for classic reagents in palladium-catalyzed cross-coupling and metal-free reactions.[2] Angewandte Chemie International Edition, 50(33), 7486-7500. Link[2]

-

Creary, X. (1986). Tosylhydrazone salt decomposition rates. Journal of Organic Chemistry, 51(7), 1110–1113. (Kinetic data on decomposition). Link

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of Benzaldehyde Tosylhydrazone

Executive Summary & Hazard Identification

Benzaldehyde tosylhydrazone (BTH) is a critical intermediate used primarily in the Bamford-Stevens and Shapiro reactions to generate diazo compounds and subsequent carbenes or alkenes. While generally stable at room temperature, it possesses latent reactivity that dictates specific disposal protocols.

Crucial Safety Warning: Unlike simple organic acids or bases, BTH should NOT be "neutralized" or hydrolyzed in the sink. Acidic hydrolysis regenerates p-toluenesulfonyl hydrazide and benzaldehyde. Hydrazine derivatives are potent toxins and potential alkylating agents. Incineration is the only validated method for final destruction.

GHS Safety Profile

| Parameter | Classification | Hazard Statement |

| Signal Word | WARNING | |

| Acute Toxicity | Category 4 (Oral) | H302: Harmful if swallowed.[1] |

| Irritation | Category 2 (Skin/Eye) | H315/H319: Causes skin and serious eye irritation.[1] |

| Reactivity | Thermal Decomposition | Risk of |

| RCRA Status | Non-Listed (Characteristic) | Dispose as Hazardous Waste (D001/Toxic). |

Scientific Rationale: The "Why" Behind the Protocol

To ensure compliance and safety, one must understand the chemical fate of BTH during improper handling.

The Hydrolysis Risk (Why we do not flush)

Attempting to "kill" BTH with acid leads to the following equilibrium:

-

Result: You generate p-toluenesulfonyl hydrazide.[2][3] Hydrazides are toxic and can decompose to release hydrazine (a known carcinogen) under certain conditions.

-

Directive: Never dispose of BTH or its mother liquors down the drain.

Thermal Instability (The Bamford-Stevens Mechanism)

BTH is designed to decompose under basic/thermal conditions to release nitrogen gas (

-

Disposal Implication: Waste containers containing BTH residues must never be mixed with strong bases (e.g., NaOH, NaH) or stored in areas subject to heat (>50°C), as this can pressurize the drum and cause a rupture/explosion.

Workflow Visualization: Disposal Decision Tree

The following diagram outlines the logical flow for categorizing and disposing of BTH waste.

Figure 1: Decision logic for segregating BTH waste streams to ensure compatibility and compliance.

Detailed Disposal Procedures

Scenario A: Expired or Surplus Solid Reagent

-

Primary Hazard: Dust inhalation and skin contact.

-

Protocol:

-

Don PPE: Nitrile gloves (double gloving recommended), lab coat, and safety glasses. Use a N95 dust mask or fume hood if the solid is friable/dusty.

-

Containerize: Keep the reagent in its original bottle if possible. Ensure the cap is tight.

-

Secondary Containment: Place the bottle inside a clear polyethylene zip-lock bag.

-

Labeling: Apply a hazardous waste label.

-

Accumulation: Move to the Satellite Accumulation Area (SAA). Place in the "Solid Organic Waste" drum.

-

Scenario B: Reaction Mixtures & Mother Liquors

-

Primary Hazard: Unreacted dissolved BTH and potential dissolved nitrogen gas.

-

Protocol:

-

Solvent Identification: Determine if the primary solvent is halogenated (e.g., DCM) or non-halogenated (e.g., Methanol, THF).

-

Segregation: Pour into the appropriate waste carboy.

-

Critical: Do not mix with waste streams containing strong acids (hydrolysis risk) or strong oxidizers (fire risk).

-

-

Rinsing: Rinse glassware with acetone or methanol. Add rinsate to the Non-Halogenated waste stream (unless the primary solvent was halogenated).

-

Cap Venting: If the waste solution was recently heated (Bamford-Stevens conditions), ensure the waste container is a vented cap carboy to prevent pressure buildup from residual

evolution.

-

Scenario C: Spill Cleanup (Benchtop)

-

Primary Hazard: Aerosolization of toxic dust.

-

Protocol:

-

Isolate: Evacuate the immediate area of unnecessary personnel.

-

Dampen: If the spill is a dry powder, gently cover it with a paper towel dampened with water or methanol to prevent dust clouds.

-

Absorb: For liquid spills, use vermiculite, sand, or a commercial spill pillow.

-

Note: Avoid using simple paper towels for large liquid spills as hydrazones can be flammable; inert absorbents are safer.

-

-

Collect: Scoop material into a wide-mouth jar or heavy-duty waste bag. Label as "Hazardous Waste - Debris contaminated with this compound."

-

Regulatory & Compliance (US EPA/RCRA)[7]

While this compound is not explicitly listed on the RCRA P-list or U-list, it falls under the "Cradle-to-Grave" responsibility of the generator.

-

Waste Coding:

-

If the waste is ignitable (due to solvent): D001 .[6]

-

If no characteristic applies, it is managed as Non-RCRA Regulated Hazardous Waste but must still be incinerated due to toxicity.

-

-

Destruction Method:

-

The material must be sent to a TSDF (Treatment, Storage, and Disposal Facility) for fuel blending or direct incineration .

-

Prohibited: Landfill disposal or sewer discharge.

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5397192, this compound. Retrieved from [Link]

-

Fisher Scientific (2023). Safety Data Sheet: Benzaldehyde.[1] (Referenced for aldehyde hydrolysis products).[3][5] Retrieved from [Link]

-

Organic Chemistry Portal. Bamford-Stevens Reaction: Mechanism and Safety. Retrieved from [Link]

-

U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations - Title 40 CFR.[7] Retrieved from [Link]

Sources

- 1. fishersci.be [fishersci.be]

- 2. chembk.com [chembk.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. chemicalbook.com [chemicalbook.com]

- 5. Tosylhydrazone - Wikipedia [en.wikipedia.org]

- 6. Resource Conservation and Recovery Act (RCRA) Laws and Regulations | US EPA [rcrapublic.epa.gov]